![molecular formula C6H8N2O4 B043920 Methyldihydroorotat CAS No. 23903-57-3](/img/structure/B43920.png)
Methyldihydroorotat
Übersicht
Beschreibung
Synthesis Analysis
While the specific synthesis of methyl dihydroorotate was not directly found, related compounds and methodologies offer insight into possible synthetic approaches. For instance, methyl dichlorofluoroacetate, a compound with potential relevance due to its ester and chlorofluoro functionalities, can undergo reductive coupling–elimination reactions in the presence of zinc(0) and copper(I) chloride, producing α-fluoro-α,β-unsaturated carboxylic acid methyl esters in high yields (Ishihara & Kuroboshi, 1987). This suggests a pathway for constructing similar molecular frameworks through selective functional group transformations.
Molecular Structure Analysis
The molecular structure of dihydroorotate dehydrogenase, an enzyme closely related to the synthesis and metabolism of dihydroorotate compounds, reveals a binuclear zinc center crucial for its catalytic activity. The structure determined through X-ray crystallography illustrates the enzyme's homodimeric nature, with each subunit containing a binuclear zinc center that plays a pivotal role in the enzyme's function, highlighting the importance of metal ions in biological catalysis (Thoden et al., 2001).
Chemical Reactions and Properties
Dihydroorotate dehydrogenase catalyzes the reversible conversion of carbamoyl aspartate to dihydroorotate, employing a unique catalytic mechanism involving a binuclear zinc center. This enzyme demonstrates specificity for dihydropyrimidine substrates and can utilize various N-substituted dihydroorotates as substrates, indicating a broad substrate tolerance and the role of the enzyme in pyrimidine biosynthesis (Hines et al., 1986).
Wissenschaftliche Forschungsanwendungen
Inhibitor für humane Dihydroorotat-Dehydrogenase (hDHODH)
Methyldihydroorotat ist ein potenter Inhibitor von hDHODH . Dieses Enzym ist an der De-novo-Pyrimidinbiosynthese beteiligt, einem wichtigen biologischen Weg für stark proliferierende Krebszellen und Krankheitserreger . Daher ist die Identifizierung neuartiger hDHODH-Liganden ein heißes Thema in der medizinischen Chemie .
Therapeutisches Ziel für akute myeloische Leukämie
hDHODH, das von this compound gehemmt wird, hat sich als vielversprechendes therapeutisches Ziel für die Behandlung der akuten myeloischen Leukämie erwiesen .
Therapeutisches Ziel für multiples Myelom
In ähnlicher Weise ist hDHODH auch ein potenzielles therapeutisches Ziel für die Behandlung von multiplem Myelom .
Therapeutisches Ziel für Virus- und Bakterieninfektionen
Das Enzym hDHODH, das durch this compound gehemmt wird, ist ein potenzielles Ziel für die Behandlung von Virus- und Bakterieninfektionen .
Entwicklung von Immunsuppressiva
Humane Dihydroorotat-Dehydrogenase (hDHODH), eines der attraktiven Ziele für die Entwicklung von Immunsuppressiva, ist auch ein potenzielles Ziel von Antikrebsmitteln und Antileukämika .
Potenzielles Ziel von Antikrebsmitteln
Wie oben erwähnt, ist hDHODH auch ein potenzielles Ziel von Antikrebsmitteln .
Potenzielles Ziel von Antileukämika
Neben einem potenziellen Ziel für Antikrebsmittel ist hDHODH auch ein potenzielles Ziel von Antileukämika .
Behandlung verschiedener Krankheiten
hDHODH wäre ein ideales medikamentöses Ziel für die Behandlung einer Vielzahl von Krankheiten wie Tumor, Immunerkrankungen und akuter myeloischer Leukämie
Wirkmechanismus
Target of Action
The primary target of Methyl dihydroorotate is the enzyme Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway . It catalyzes the fourth step in this pathway, which involves the oxidation of dihydroorotate to orotate .
Mode of Action
Methyl dihydroorotate interacts with DHODH, inhibiting its function . This can have significant effects on cellular processes that rely on these molecules, such as DNA and RNA synthesis .
Biochemical Pathways
The inhibition of DHODH by Methyl dihydroorotate affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of the pyrimidine nucleotides cytosine, thymine, and uracil, which are essential components of DNA and RNA. By inhibiting DHODH, Methyl dihydroorotate disrupts this pathway, leading to a decrease in the production of these nucleotides .
Pharmacokinetics
The pharmacokinetics of other dhodh inhibitors have been investigated . These studies suggest that the bioavailability of such compounds can be influenced by factors such as their chemical structure, the presence of food, and individual patient characteristics .
Result of Action
The inhibition of DHODH by Methyl dihydroorotate leads to a decrease in the production of pyrimidine nucleotides . This can result in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and, ultimately, cell death . This mechanism of action has been exploited in the development of therapeutics for conditions such as cancer .
Action Environment
The action, efficacy, and stability of Methyl dihydroorotate can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, individual patient characteristics, such as genetic variations affecting drug metabolism, can also influence the action of Methyl dihydroorotate
Safety and Hazards
Zukünftige Richtungen
Research into dihydroorotate and its derivatives, including “Methyl dihydroorotate”, is ongoing and holds promise for the development of new therapeutic strategies. For example, dihydroorotate dehydrogenase has been identified as a promising target in the treatment of T-cell acute lymphoblastic leukemia . Other research suggests potential applications in the treatment of fungal infections and in herbicide discovery .
Eigenschaften
IUPAC Name |
methyl 2,6-dioxo-1,3-diazinane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRONAYCHITNSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341654 | |
Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23903-57-3 | |
Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.